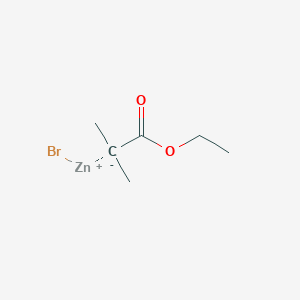
Dibenzyloxyphosphoryl acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyloxyphosphoryl acetic acid ethyl ester, also known as DBPAE, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DBPAE is a versatile compound that can be used for various purposes, including as a catalyst, a reagent, and a ligand in chemical synthesis. This compound has also been found to possess a variety of biochemical and physiological effects that make it a valuable tool for research.
科学的研究の応用
Dibenzyloxyphosphoryl acetic acid ethyl ester has a variety of potential applications in scientific research. It can be used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of complex molecules, and as a ligand in the synthesis of organometallic compounds. In addition, this compound has been found to possess a variety of biochemical and physiological effects that make it a valuable tool for research.
作用機序
The mechanism of action of Dibenzyloxyphosphoryl acetic acid ethyl ester is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, altering their activity and resulting in various biochemical and physiological effects. It is also believed that this compound can act as a pro-drug, which means that it is converted into an active form in the body that can then interact with various proteins and enzymes.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. These effects include increased enzyme activity, increased cell membrane permeability, increased cell growth and differentiation, and increased antioxidant activity. In addition, this compound has been found to possess anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of Dibenzyloxyphosphoryl acetic acid ethyl ester in lab experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and can be stored for extended periods of time without degrading. Additionally, it is a versatile compound that can be used in a variety of lab experiments. However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life and can be toxic at high concentrations. In addition, it can be difficult to control the concentration of this compound in a lab experiment.
将来の方向性
There are a variety of potential future directions for the use of Dibenzyloxyphosphoryl acetic acid ethyl ester in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in drug development and disease treatment. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of the compound and its potential uses. Finally, further research into the synthesis of this compound could lead to improved methods for producing the compound.
合成法
Dibenzyloxyphosphoryl acetic acid ethyl ester can be synthesized through a variety of methods, including reaction of ethyl acetate with dibenzyloxyphosphoryl chloride in the presence of a base such as sodium carbonate. This reaction produces the desired compound in a single step. Alternatively, this compound can also be synthesized by reacting ethyl acetate with dibenzyloxyphosphoryl chloride in the presence of a strong acid such as hydrochloric acid. This reaction also produces the desired compound in a single step.
特性
IUPAC Name |
ethyl 2-bis(phenylmethoxy)phosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O5P/c1-2-21-18(19)15-24(20,22-13-16-9-5-3-6-10-16)23-14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNNCLKXMXEVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)




![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)



![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)